molecular formula C8H7Cl3O2 B1430221 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol CAS No. 14299-53-7

1-(2,4,5-Trichlorophenyl)ethane-1,2-diol

Cat. No.: B1430221
CAS No.: 14299-53-7
M. Wt: 241.5 g/mol
InChI Key: CWGHUMHHVXHYAY-UHFFFAOYSA-N
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Description

1-(2,4,5-Trichlorophenyl)ethane-1,2-diol is a synthetic compound known for its antibacterial and antifungal properties. It has been widely used in various consumer products, including soaps, toothpaste, and cosmetics. The compound is characterized by its molecular formula C8H7Cl3O2 and a molecular weight of 241.50 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4,5-Trichlorophenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trichlorophenylacetic acid with ethylene glycol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the diol .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trichlorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diol into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,4,5-Trichlorophenyl)ethane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Studied for its antibacterial and antifungal properties, making it useful in microbiological research.

    Medicine: Investigated for potential therapeutic applications, including its use in antimicrobial formulations.

    Industry: Employed in the formulation of consumer products such as soaps, toothpaste, and cosmetics due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol involves the disruption of microbial cell membranes, leading to cell lysis and death. The compound targets specific enzymes and proteins within the microbial cells, inhibiting their function and preventing the growth and reproduction of the microorganisms. The pathways involved include the inhibition of fatty acid synthesis and interference with the electron transport chain.

Comparison with Similar Compounds

Similar Compounds

    Triclosan: Another widely used antimicrobial agent with a similar structure and mechanism of action.

    Chlorhexidine: A disinfectant and antiseptic with broader antimicrobial activity.

    Hexachlorophene: An antibacterial agent used in soaps and toothpaste.

Uniqueness

1-(2,4,5-Trichlorophenyl)ethane-1,2-diol is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as an antimicrobial agent. Its ability to disrupt microbial cell membranes and inhibit key enzymes makes it particularly effective in various applications.

Properties

IUPAC Name

1-(2,4,5-trichlorophenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O2/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2,8,12-13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGHUMHHVXHYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30778927
Record name 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30778927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14299-53-7
Record name 1-(2,4,5-Trichlorophenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30778927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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